molecular formula C17H14FN3O2S B2813879 4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021060-67-2

4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2813879
CAS No.: 1021060-67-2
M. Wt: 343.38
InChI Key: QSYCUAXJQSMRIK-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative featuring a fused pyrrolo-pyrimidine-dione core. Its structure includes a 2-fluorophenyl substituent at position 4 and a thiophen-2-ylmethyl group at position 5. The fluorine atom on the phenyl ring likely enhances metabolic stability and binding affinity through electronic effects, while the thiophene moiety may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-12-6-2-1-5-11(12)15-14-13(19-17(23)20-15)9-21(16(14)22)8-10-4-3-7-24-10/h1-7,15H,8-9H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYCUAXJQSMRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3F)C(=O)N1CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine class of compounds. These compounds have garnered interest in medicinal chemistry due to their potential biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C14_{14}H12_{12}F1_{1}N3_{3}S1_{1}O2_{2}
  • IUPAC Name : this compound

Antimicrobial Properties

Research has indicated that pyrrolo[3,4-d]pyrimidines exhibit significant antimicrobial activity. For instance, a study evaluated various derivatives for their in vitro activity against Mycobacterium tuberculosis , revealing promising results with minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL for certain derivatives . While specific data on the biological activity of the target compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.

Antitumor Activity

The antiproliferative effects of pyrrolo[3,4-d]pyrimidine derivatives have been well documented. In particular, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, a derivative demonstrated an IC50_{50} value of 0.79 µM against pancreatic adenocarcinoma cells (CFPAC-1), indicating strong growth-inhibitory activity . The mechanism of action often involves induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[3,4-d]pyrimidines is influenced by various substituents on the core structure. Notably:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring has been associated with enhanced lipophilicity and improved binding affinity to biological targets.
  • Thiophene Moiety : The thiophene group may contribute to increased biological activity due to its electron-rich nature and potential for π-stacking interactions with target biomolecules.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of pyrrolo[3,4-d]pyrimidine derivatives:

  • Antitubercular Evaluation :
    • A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their antimycobacterial properties. Compounds exhibited varying degrees of activity against Mycobacterium tuberculosis with some achieving MIC values comparable to established antitubercular agents .
  • Antiproliferative Studies :
    • In vitro studies demonstrated that certain derivatives could inhibit the growth of cancer cell lines such as HeLa and CFPAC-1 significantly. The introduction of specific substituents was found to enhance antiproliferative effects while minimizing toxicity to normal cells .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit various cancer cell lines. For instance:

  • Mechanism of Action : The compound interacts with specific kinases involved in cell proliferation pathways, leading to reduced tumor growth in vitro and in vivo models .
  • Case Study : A study demonstrated that this compound exhibited a dose-dependent inhibition of cancer cell proliferation in breast and lung cancer models. The results indicated an IC50 value comparable to established chemotherapeutics .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent:

  • Research Findings : In vitro assays revealed that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of this compound:

  • Mechanism : It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could provide therapeutic avenues for neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its application:

  • Absorption and Distribution : Studies indicate favorable absorption profiles with significant bioavailability when administered orally.
  • Toxicity Assessments : Preliminary toxicity studies have shown a low incidence of adverse effects at therapeutic doses, making it a candidate for further clinical development .

Comparison with Similar Compounds

Substituent Variations at Position 4

  • The 4-methoxybenzyl substituent at position 6 enhances lipophilicity, which may improve membrane permeability .
  • 4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
    The 2-hydroxyphenyl group at position 4 offers hydrogen-bonding capability, which could enhance solubility but reduce metabolic stability compared to halogenated analogues. This compound achieved a high synthesis yield (87%) and distinct FTIR peaks for OH (3640 cm⁻¹) and aromatic C=C (1500 cm⁻¹) .

Substituent Variations at Position 6

  • 6-(4-Fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
    The 4-fluorobenzyl group balances lipophilicity and electronic effects, similar to the thiophen-2-ylmethyl group in the target compound. Anti-diabetic studies of such derivatives highlight the importance of fluorinated alkyl chains in enhancing activity .
  • 6-(Thiophen-2-ylmethyl) vs. 6-(4-Methylbenzyl)
    Thiophene-containing derivatives (e.g., 12a in ) exhibit distinct ¹³C NMR signals for thiophene carbons (δC 127.5–140.5), whereas methylbenzyl-substituted analogues (e.g., BP 14274) may show upfield shifts due to reduced aromatic conjugation .

Key Observations :

  • Thiophene-containing derivatives (e.g., 12a, 14c) often achieve moderate-to-high yields (78–82%) using reflux conditions with ethanol or DMF .
  • Halogenated analogues (e.g., 4-chlorophenyl, 4-fluorobenzyl) display higher melting points (>200°C) due to increased crystallinity from halogen interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing 4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step cyclocondensation reactions. A common approach includes:

Condensation of fluorinated aromatic precursors (e.g., 2-fluorobenzaldehyde) with thiophene-containing amines.

Cyclization using catalysts such as p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., ZnCl₂) under reflux in solvents like DMF or THF.

Purification via silica gel chromatography or recrystallization from ethanol/water mixtures.

  • Optimization Strategies :
  • Temperature control (80–100°C for cyclization steps).
  • Solvent polarity adjustments to enhance intermediate solubility.
  • Use of anhydrous conditions to minimize side reactions.
  • Yield Range : 40–65% depending on step efficiency .

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl and thiophenmethyl groups). Key peaks include aromatic protons (δ 6.8–7.5 ppm) and pyrrolopyrimidine backbone signals (δ 3.5–4.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (theoretical MW: 357.36 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous stereochemical assignment, though challenging due to crystallization hurdles .
  • HPLC : Purity validation (≥95% by reverse-phase C18 columns, UV detection at 254 nm) .

Q. What in vitro biological screening models are appropriate for initial activity profiling?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Kinase or phosphodiesterase targets using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cell-Based Viability Assays : Cancer cell lines (e.g., HeLa, MCF-7) treated with 1–100 µM compound for 48–72 hours, followed by MTT or resazurin-based readouts .
  • Antioxidant Activity : DPPH radical scavenging assays to assess ROS modulation potential .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets, such as kinases or GPCRs?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to ATP pockets (e.g., EGFR kinase) or dopamine receptors. Key parameters:
  • Grid box centered on catalytic sites (20 ų).
  • Flexible side-chain adjustments for receptor residues.
  • Molecular Dynamics (MD) Simulations : 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) and hydrogen-bond interactions (e.g., fluorophenyl moiety with Tyr104 in D2 receptors) .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Q. What strategies resolve discrepancies in reported biological activity data across studies (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Source Validation : Cross-check compound purity (HPLC ≥95%) and storage conditions (lyophilized vs. DMSO stock solutions) .
  • Assay Standardization :
  • Fixed ATP concentrations (1 mM) in kinase assays.
  • Uniform cell passage numbers (e.g., passages 5–10) to avoid phenotypic drift.
  • Orthogonal Assays : Confirm target engagement via SPR (e.g., KD measurements) or cellular thermal shift assays (CETSA) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Methodological Answer :

  • Core Modifications :
  • Replace thiophenmethyl with benzyl groups to enhance lipophilicity (logP adjustments).
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring to modulate electronic effects .
  • Functional Group Additions :
  • Amide or sulfonamide substituents at position 3 to improve solubility (cLogP reduction by 0.5–1.0 units).
  • In Vivo Validation : Pharmacokinetic profiling in rodent models (e.g., t₁/₂ >4 hours for CNS targets) .

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